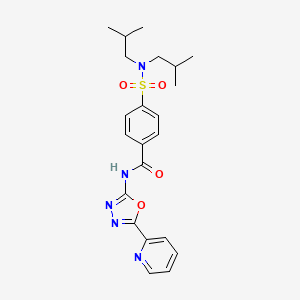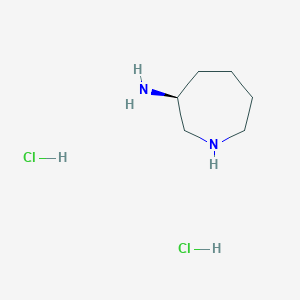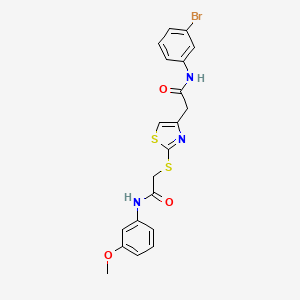
3-Iod-5-(Trifluormethyl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H4F3IO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions of the benzene ring are replaced by an iodine atom and a trifluoromethyl group, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-5-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, while the iodine atom can be used for radiolabeling in diagnostic imaging .
Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its unique reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced materials and intermediates for chemical manufacturing .
Wirkmechanismus
Target of Action
It’s known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its absorption and distribution .
Result of Action
It’s known that benzoic acid derivatives can have a variety of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-5-(trifluoromethyl)benzoic acid. For example, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its interaction with targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethyl)benzoic acid typically involves the iodination of 5-(trifluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under acidic conditions to facilitate the iodination process .
Industrial Production Methods: Industrial production of 3-Iodo-5-(trifluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Iodo-5-(trifluoromethyl)benzoic acid can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted benzoic acids with various functional groups replacing the iodine atom.
- Coupled products with boronic acid derivatives.
- Oxidized or reduced benzoic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of iodine.
3-Bromo-5-(trifluoromethyl)benzoic acid: Contains a bromine atom instead of iodine.
3-Chloro-5-(trifluoromethyl)benzoic acid: Contains a chlorine atom.
Uniqueness: 3-Iodo-5-(trifluoromethyl)benzoic acid is unique due to the presence of both an iodine atom and a trifluoromethyl group. The iodine atom provides high reactivity for substitution and coupling reactions, while the trifluoromethyl group enhances the compound’s electronic properties and stability .
Eigenschaften
IUPAC Name |
3-iodo-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBZOFRUGGDTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28186-62-1 |
Source


|
| Record name | 3-iodo-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425058.png)


![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2425063.png)


![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2425068.png)
![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)
![N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2425074.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)




